molecular formula C23H16ClFN2O3 B11977756 Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-55-6

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977756
CAS No.: 302912-55-6
M. Wt: 422.8 g/mol
InChI Key: YVHXOPBGODRCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[1,2-c]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a chlorobenzoyl and a fluorophenyl group.

Preparation Methods

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a novel compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its unique structural features and preliminary biological activity indicate its role as a kinase inhibitor, which is crucial for regulating cell proliferation and survival pathways.

Structural Characteristics

The compound features a pyrrolo-pyrimidine core, characterized by the following structural components:

  • Chlorobenzoyl Group : Enhances reactivity and potential biological interactions.
  • Fluorophenyl Group : Contributes to the pharmacological profile and solubility.
  • Carboxylate Group : Increases solubility and may enhance the interaction with biological targets.

The molecular formula is C23H16ClFN2O3C_{23}H_{16}ClFN_2O_3 with a molecular weight of approximately 422.84 g/mol.

Preliminary studies have indicated that this compound acts primarily as an inhibitor of the p90 ribosomal S6 kinase (RSK). RSK is implicated in various signaling pathways that regulate cell growth and survival, making this compound a candidate for cancer treatment strategies. The inhibition of RSK can disrupt tumor cell proliferation, providing a therapeutic avenue for further exploration.

In Vitro Studies

Initial in vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against specific kinases. The following table summarizes comparative biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChlorobenzoyl and fluorophenyl groupsStrong RSK inhibition
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBenzoyl group without chlorineModerate kinase inhibition
Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBromobenzoyl instead of chlorobenzoylSimilar kinase inhibition profile
Ethyl 7-(4-methylbenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateMethyl substitution on benzoylReduced biological activity

Case Studies

A recent study focused on the synthesis and biological evaluation of this compound revealed its potential as an anti-cancer agent. The compound was tested against several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). Results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values suggesting effective inhibition of cellular proliferation.

Future Directions

Further research is warranted to elucidate the complete mechanism of action of this compound. This includes:

  • Detailed kinetic studies to assess binding affinities to various kinases.
  • Exploration of its effects on downstream signaling pathways.
  • In vivo studies to evaluate its therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, and how are reaction conditions optimized?

  • The compound is typically synthesized via multi-step reactions, including condensation, cyclization, and functionalization. A key step involves coupling 4-chlorobenzoyl and 4-fluorophenyl groups to the pyrrolo[1,2-c]pyrimidine core. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used under controlled temperatures (e.g., 60–80°C) to maximize yield . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography using silica gel.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration and crystal packing. For crystallographic refinement, SHELXL (part of the SHELX suite) is widely used to handle anisotropic displacement parameters and validate bond lengths/angles .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Moisture-sensitive handling (P233, P402) requires desiccants like silica gel. Avoid exposure to light (P410) and temperatures >25°C to preserve reactivity .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Common challenges include disorder in the pyrrolo-pyrimidine ring or substituents (e.g., chlorobenzoyl groups). Using SHELXL’s TWIN and BASF commands can model twinning or anisotropic effects. WinGX software aids in visualizing displacement ellipsoids and refining hydrogen-bonding networks . For puckered rings, Cremer-Pople parameters quantify deviations from planarity, which is critical for understanding conformational stability .

Q. How can researchers optimize the compound’s fluorescence properties for imaging applications?

  • Substituent effects dominate fluorescence. For example, introducing electron-donating groups (e.g., methoxy) on the benzoyl moiety enhances quantum yield. Fluorescence lifetime and quantum yield measurements require UV-Vis spectroscopy and time-correlated single-photon counting (TCSPC). Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate achieved a quantum yield of 0.55, suggesting structural analogs of this compound could be similarly tuned .

Q. How should contradictory spectroscopic and crystallographic data be reconciled?

  • Discrepancies may arise from dynamic conformational changes in solution (observed via NMR) versus static crystal structures. For example, the fluorophenyl group’s orientation might differ due to solvent interactions. Molecular dynamics simulations or variable-temperature NMR can bridge this gap by modeling solution-phase behavior .

Q. What mechanistic insights explain its biological activity, and how can they be validated experimentally?

  • The fluorophenyl group enhances lipophilicity, promoting membrane penetration, while the chlorobenzoyl moiety may interact with hydrophobic enzyme pockets (e.g., kinases). Validate via competitive binding assays (e.g., fluorescence polarization) or molecular docking studies using software like AutoDock Vina. Cross-reference with structurally similar pyrimidine derivatives showing anticancer activity .

Q. What strategies mitigate risks when handling reactive intermediates during synthesis?

  • Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to detect unstable intermediates like acyl chlorides. Quench reactive species immediately with ice-cold ethanol or aqueous NaHCO₃. Safety protocols (P281, P305+P351+P338) mandate fume hoods and PPE to prevent inhalation or dermal exposure .

Q. How can environmental impact assessments guide disposal of this compound?

  • Follow P273 guidelines to prevent environmental release. Biodegradation studies (e.g., OECD 301F) assess aquatic toxicity (H400 classification). Incineration in certified facilities with scrubbers neutralizes halogenated byproducts .

Properties

CAS No.

302912-55-6

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)18-11-21(22(28)15-3-7-16(24)8-4-15)27-13-26-19(12-20(18)27)14-5-9-17(25)10-6-14/h3-13H,2H2,1H3

InChI Key

YVHXOPBGODRCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.